molecular formula C9H8N2O2 B12557484 3-Methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 143807-00-5

3-Methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B12557484
CAS No.: 143807-00-5
M. Wt: 176.17 g/mol
InChI Key: YCTNASHKJMGBDY-UHFFFAOYSA-N
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Description

3-Methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its significant anticancer activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylfuro[3,2-b]pyridine-2-carboxamide typically involves the functionalization of cyanopyridine intermediates. One common method includes the use of ethyl [(5-bromo-2-chloropyridin-3-yl)oxy]acetate, which undergoes a palladium-catalyzed reaction followed by cyclization to form the desired furo[3,2-b]pyridine structure . The reaction conditions often involve the use of specific catalysts and solvents to ensure the successful formation of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the compound’s cytotoxic effects .

Comparison with Similar Compounds

3-Methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific pharmacological properties and its ability to target multiple molecular pathways, making it a versatile compound for various applications.

Properties

CAS No.

143807-00-5

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylfuro[3,2-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H8N2O2/c1-5-7-6(3-2-4-11-7)13-8(5)9(10)12/h2-4H,1H3,(H2,10,12)

InChI Key

YCTNASHKJMGBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1N=CC=C2)C(=O)N

Origin of Product

United States

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